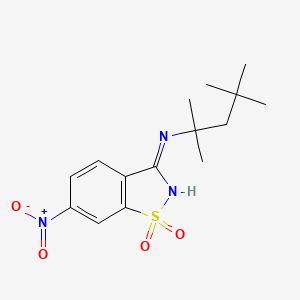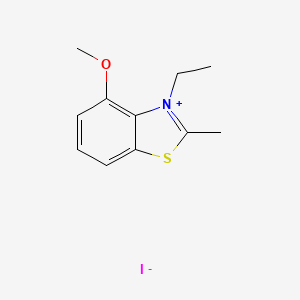
1-(4-methoxyphenyl)-4-(1,2,3,4-tetrahydro-2-naphthalenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-methoxyphenyl)-4-(1,2,3,4-tetrahydro-2-naphthalenyl)piperazine, also known as MNTX, is a synthetic compound that has been studied for its potential therapeutic effects. MNTX is a piperazine derivative that has been shown to have a high affinity for the mu-opioid receptor, which is involved in pain management and addiction.
Mecanismo De Acción
1-(4-methoxyphenyl)-4-(1,2,3,4-tetrahydro-2-naphthalenyl)piperazine works by binding to the mu-opioid receptor, which is involved in pain management and addiction. By binding to this receptor, this compound can block the effects of opioids and reduce the risk of addiction. This compound has also been shown to have a partial agonist effect, which means that it can activate the receptor to a certain extent, but not to the same extent as opioids.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. Studies have shown that this compound can effectively reduce pain in animal models, and it has been suggested that it may be useful in the treatment of chronic pain in humans. This compound has also been shown to have a partial agonist effect on the mu-opioid receptor, which means that it can activate the receptor to a certain extent, but not to the same extent as opioids.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(4-methoxyphenyl)-4-(1,2,3,4-tetrahydro-2-naphthalenyl)piperazine in lab experiments is that it has a high affinity for the mu-opioid receptor, which makes it a useful tool for studying the receptor's function. However, one limitation of using this compound is that it has a partial agonist effect, which means that it may not fully activate the receptor in the same way that opioids do.
Direcciones Futuras
There are a number of potential future directions for research on 1-(4-methoxyphenyl)-4-(1,2,3,4-tetrahydro-2-naphthalenyl)piperazine. One area of research could focus on its potential use in the treatment of chronic pain in humans. Another area of research could focus on its potential use in the treatment of addiction. Additionally, future research could focus on developing new derivatives of this compound that have improved efficacy and reduced side effects.
Métodos De Síntesis
The synthesis of 1-(4-methoxyphenyl)-4-(1,2,3,4-tetrahydro-2-naphthalenyl)piperazine involves the reaction of 1-(4-methoxyphenyl)piperazine with 1,2,3,4-tetrahydro-2-naphthol in the presence of a palladium catalyst. The reaction proceeds through a palladium-catalyzed coupling reaction, which results in the formation of this compound.
Aplicaciones Científicas De Investigación
1-(4-methoxyphenyl)-4-(1,2,3,4-tetrahydro-2-naphthalenyl)piperazine has been studied for its potential therapeutic effects in a number of different areas. One area of research has focused on its potential use as an analgesic, or pain reliever. This compound has been shown to have a high affinity for the mu-opioid receptor, which is involved in pain management. Studies have shown that this compound can effectively reduce pain in animal models, and it has been suggested that it may be useful in the treatment of chronic pain in humans.
Another area of research has focused on this compound's potential use in the treatment of addiction. The mu-opioid receptor is also involved in the development of addiction, and it has been suggested that this compound may be able to block the effects of opioids and reduce the risk of addiction.
Propiedades
IUPAC Name |
1-(4-methoxyphenyl)-4-(1,2,3,4-tetrahydronaphthalen-2-yl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O/c1-24-21-10-8-19(9-11-21)22-12-14-23(15-13-22)20-7-6-17-4-2-3-5-18(17)16-20/h2-5,8-11,20H,6-7,12-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDZGFWJZLNTLNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,3-dimethoxyphenyl)-2-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6095916.png)
![N-(3-acetylphenyl)-2-{4-hydroxy-2-[(2-thienylmethylene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B6095937.png)


![1-[2-(4-methoxyphenyl)ethyl]-N-[2-(methylthio)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6095959.png)
![2-amino-6-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-4-pyrimidinecarboxamide](/img/structure/B6095961.png)


![1-(2-methoxyethyl)-N-[(6-methylimidazo[1,2-a]pyridin-2-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6096002.png)
![7-(2-chlorobenzyl)-2-ethyl-3-(4-fluorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6096007.png)
![1-(2-methoxy-5-{[4-(methoxymethyl)-1-piperidinyl]methyl}phenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6096021.png)
![2-(4-chlorophenyl)-1,2,3,5,6,7-hexahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B6096030.png)

![2-[(1-sec-butyl-5-ethyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-phenylacetamide](/img/structure/B6096039.png)